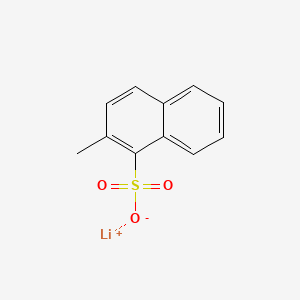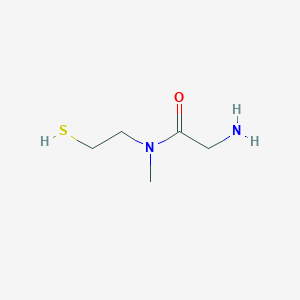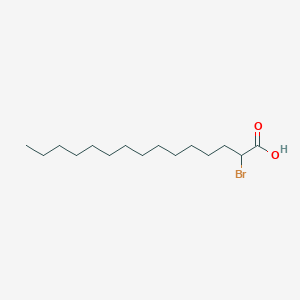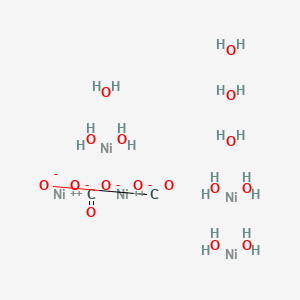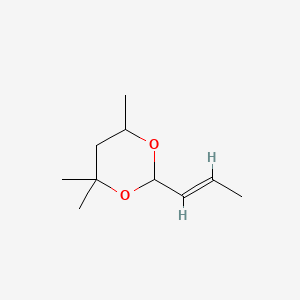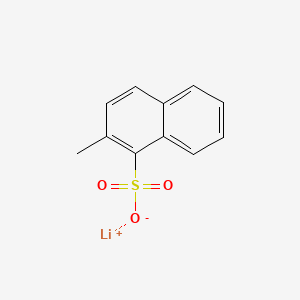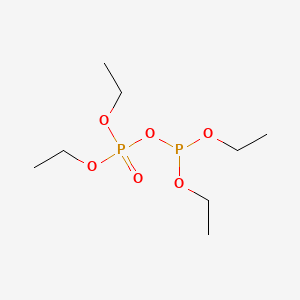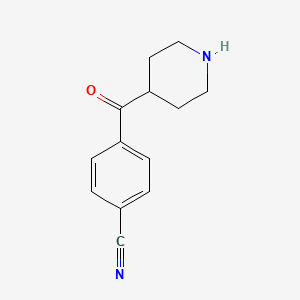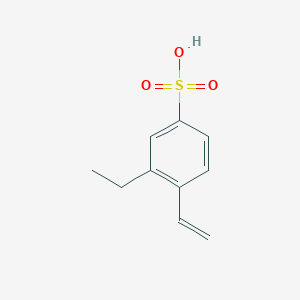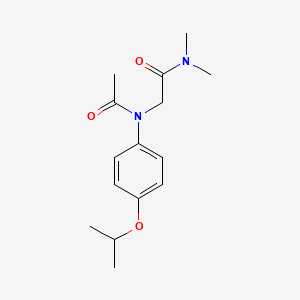
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-isopropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is an organic compound that belongs to the class of anilides These compounds are characterized by the presence of an aniline group bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide typically involves the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.
Etherification: The N-acetylaniline is then reacted with isopropyl alcohol in the presence of an acid catalyst to form 4-propan-2-yloxy-N-acetylaniline.
Amidation: Finally, the 4-propan-2-yloxy-N-acetylaniline is reacted with N,N-dimethylacetamide in the presence of a dehydrating agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and ether groups.
Reduction: Reduction reactions can target the acyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or nitro compounds.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used but may include substituted anilines or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its aniline group.
Medicine: May have pharmacological properties worth exploring.
Industry: Could be used in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins with active sites that accommodate the aniline or acyl groups.
Comparison with Similar Compounds
Similar Compounds
N-acetylaniline: Lacks the ether and dimethylacetamide groups.
4-propan-2-yloxyaniline: Lacks the acetyl and dimethylacetamide groups.
N,N-dimethylacetamide: Lacks the aniline and ether groups.
Uniqueness
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which may confer specific reactivity and interactions not seen in simpler analogs.
Properties
CAS No. |
92700-20-4 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-4-propan-2-yloxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-14-8-6-13(7-9-14)17(12(3)18)10-15(19)16(4)5/h6-9,11H,10H2,1-5H3 |
InChI Key |
DILWMASMDXBQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


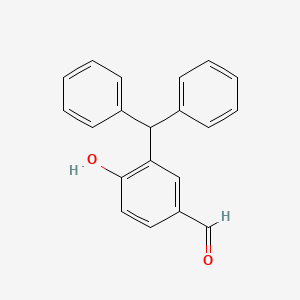
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
